molecular formula C17H17F3N4O B4128922 4-(2-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide

4-(2-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide

Cat. No. B4128922
M. Wt: 350.34 g/mol
InChI Key: XSDXPMINHUFNPQ-UHFFFAOYSA-N
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Description

4-(2-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide is a chemical compound that has been extensively studied in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 4-(2-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 4-(2-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide has also been studied for its biochemical and physiological effects. It has been shown to have a low affinity for other receptors, indicating a high degree of selectivity for the dopamine D2 receptor. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(2-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide in lab experiments is its high selectivity for the dopamine D2 receptor, which allows for more precise and targeted studies. However, its limited solubility in water may pose a challenge for certain experiments, and its potential side effects on other neurotransmitter systems should be taken into consideration.

Future Directions

There are several potential future directions for research on 4-(2-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide. One area of interest is its potential as a treatment for substance use disorders, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further studies on its mechanism of action and potential side effects could lead to a better understanding of its therapeutic potential. Finally, the development of new analogs with improved pharmacokinetic properties could lead to more effective treatments for psychiatric disorders.

Scientific Research Applications

4-(2-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide has been studied extensively in the field of medicinal chemistry for its potential as a therapeutic agent. It has been shown to have antipsychotic and anxiolytic effects in animal models, making it a potential candidate for the treatment of psychiatric disorders.

properties

IUPAC Name

4-pyridin-2-yl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O/c18-17(19,20)13-5-1-2-6-14(13)22-16(25)24-11-9-23(10-12-24)15-7-3-4-8-21-15/h1-8H,9-12H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDXPMINHUFNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

49.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797297
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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